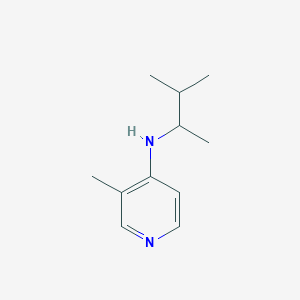

3-methyl-N-(3-methylbutan-2-yl)pyridin-4-amine

Vue d'ensemble

Description

3-methyl-N-(3-methylbutan-2-yl)pyridin-4-amine is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various targets, such as cyclin-dependent kinase 2 .

Mode of Action

It’s known that the compound can form a dense net of hydrogen bonds within a layered structure of zirconium 4-sulfophenylphosphonate . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.

Biochemical Pathways

Given its potential interaction with cyclin-dependent kinase 2 , it may influence cell cycle regulation and other related pathways.

Result of Action

Based on its potential interaction with cyclin-dependent kinase 2 , it may influence cell cycle progression and potentially have anti-proliferative effects.

Action Environment

The environment can significantly influence the action, efficacy, and stability of 3-methyl-N-(3-methylbutan-2-yl)pyridin-4-amine. For instance, the compound’s arrangement and orientation within a layered structure of zirconium 4-sulfophenylphosphonate can be influenced by the presence of water molecules and sulfo groups . This suggests that the compound’s action may be influenced by factors such as pH, temperature, and the presence of other molecules.

Activité Biologique

3-methyl-N-(3-methylbutan-2-yl)pyridin-4-amine is a compound of interest in medicinal chemistry due to its unique structural features, which include a pyridine ring and branched alkyl substituents. This article aims to explore the biological activity of this compound, its mechanisms of action, and its potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 192.27 g/mol. The compound features a methyl group at the 3-position of the pyridine ring and a branched alkyl group at the nitrogen atom, which contributes to its distinctive chemical properties.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The amine group can participate in hydrogen bonding, influencing enzymatic activity and cellular processes. The compound's structure allows it to modulate various biological pathways, potentially affecting neurotransmitter systems and other physiological functions.

Biological Activity and Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

- Positive Allosteric Modulation : Similar compounds have been investigated as positive allosteric modulators (PAMs) for metabotropic glutamate receptors (mGluRs), particularly mGluR1 and mGluR5. These interactions can enhance receptor signaling and may have implications for treating neurological disorders .

- CNS Penetration : The compound's structure suggests potential central nervous system (CNS) penetration, making it a candidate for further studies in neuropharmacology. Its ability to cross the blood-brain barrier is crucial for developing treatments for CNS-related conditions .

- Antitumor Activity : Some derivatives have shown promise in cancer research, particularly as inhibitors targeting specific mutations in the epidermal growth factor receptor (EGFR) associated with non-small cell lung cancer. This suggests that this compound may also possess antitumor properties .

Case Studies and Research Findings

Recent studies have focused on optimizing analogs of pyridine-based compounds for enhanced biological activity:

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| 17e | mGluR1 | 31.8 | Highly CNS penetrant |

| 10j | mGluR1 | 97 | Robust PAM activity |

| 42 | EGFR | 13–32 | Selective against EGFR L858R/T790M |

These findings highlight the importance of structural modifications in enhancing the efficacy and selectivity of compounds targeting specific biological pathways .

Propriétés

IUPAC Name |

3-methyl-N-(3-methylbutan-2-yl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-8(2)10(4)13-11-5-6-12-7-9(11)3/h5-8,10H,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHHAZUHVCMNDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)NC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.